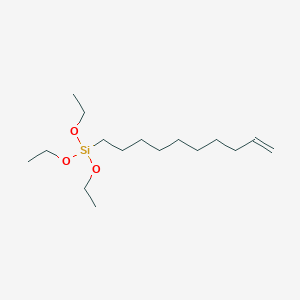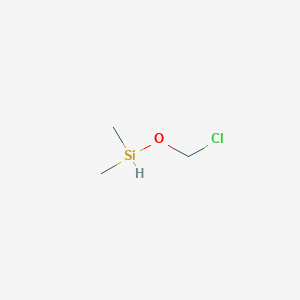
Chloromethoxy(dimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, chloromethoxydimethyl-, also known as chloromethoxydimethylsilane, is an organosilicon compound. It is characterized by the presence of a silicon atom bonded to two methyl groups, one chlorine atom, and one methoxy group. This compound is part of the broader class of silanes, which are silicon-based compounds with various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloromethoxydimethylsilane can be synthesized through the reaction of dimethylchlorosilane with methanol. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction is as follows: [ \text{(CH}_3\text{)}_2\text{SiCl}_2 + \text{CH}_3\text{OH} \rightarrow \text{(CH}_3\text{)}_2\text{Si(OCH}_3\text{)Cl} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of chloromethoxydimethylsilane involves the use of fluidized bed reactors where elementary silicon reacts with chloroalkanes in the presence of a copper catalyst . This method ensures high yields and purity of the product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Chloromethoxydimethylsilane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or alcohols.
Reduction: Can be reduced to form silanes with different substituents.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Amines, alcohols, or other nucleophiles under mild conditions.
Reduction: Hydride donors such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Dimethylsilanol and hydrochloric acid.
Substitution: Dimethylmethoxysilane derivatives.
Reduction: Various silanes depending on the reducing agent used.
Scientific Research Applications
Chloromethoxydimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Utilized in the modification of surfaces for biological assays.
Medicine: Employed in the development of drug delivery systems and biomedical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with both organic and inorganic materials
Mechanism of Action
The mechanism of action of chloromethoxydimethylsilane involves the formation of strong covalent bonds between the silicon atom and various substrates. The methoxy group can hydrolyze to form silanols, which then react with hydroxyl groups on surfaces to create stable siloxane bonds. This property is particularly useful in surface modification and adhesion applications .
Comparison with Similar Compounds
- Monochlorosilane (MCS)
- Dichlorosilane (DCS)
- Trichlorosilane (TCS)
- Silicon Tetrachloride (STC)
Comparison: Chloromethoxydimethylsilane is unique due to the presence of both a chlorine and a methoxy group, which allows for versatile reactivity. Unlike monochlorosilane and dichlorosilane, which primarily undergo hydrolysis, chloromethoxydimethylsilane can participate in both hydrolysis and substitution reactions. This dual reactivity makes it a valuable compound in various synthetic and industrial processes .
Properties
Molecular Formula |
C3H9ClOSi |
|---|---|
Molecular Weight |
124.64 g/mol |
IUPAC Name |
chloromethoxy(dimethyl)silane |
InChI |
InChI=1S/C3H9ClOSi/c1-6(2)5-3-4/h6H,3H2,1-2H3 |
InChI Key |
VSMRCJFUSUQJEQ-UHFFFAOYSA-N |
Canonical SMILES |
C[SiH](C)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


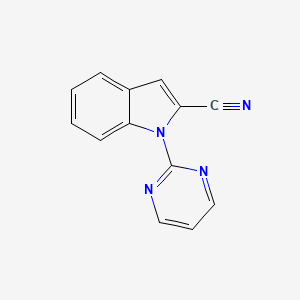
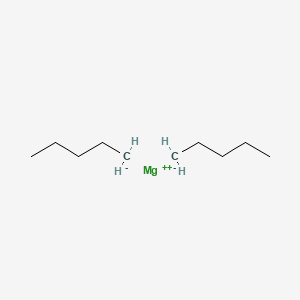
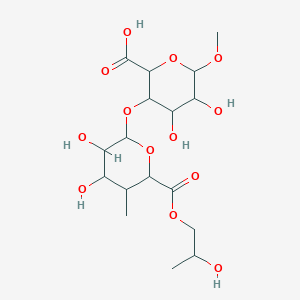
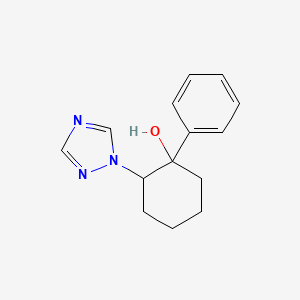
![N-(4-(6-(4-Methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-2-nitrophenyl)acetamide](/img/structure/B14125702.png)
![1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125708.png)
![(1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2R)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B14125709.png)

![Tetrabutyl tribenzo[de,kl,rst]pentaphene-1,8,9,16-tetracarboxylate](/img/structure/B14125713.png)
![1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea](/img/structure/B14125728.png)
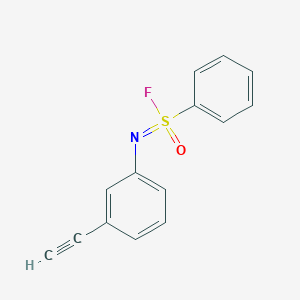
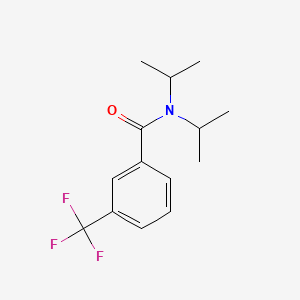
![7-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14125752.png)
